molecular formula C9H5BrFN3O2 B8169581 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole

Cat. No.: B8169581
M. Wt: 286.06 g/mol
InChI Key: NTRKJJPPUVEYIZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine, fluorine, and nitro groups attached to the phenyl ring, which is further connected to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 5-bromo-3-fluoro-2-nitrobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Hydrazine Derivative: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.

    Cyclization: The hydrazine derivative undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the substituents can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(5-Bromo-3-fluoro-2-nitrophenyl)-methyl-amine: This compound has a similar structure but with a methylamine group instead of the pyrazole ring.

    5-Bromo-3-fluoro-2-nitrophenyl)hydrazine: This compound contains a hydrazine group instead of the pyrazole ring.

    (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid: This compound has an acetic acid group instead of the pyrazole ring.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-3-fluoro-2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3O2/c10-6-4-7(11)9(14(15)16)8(5-6)13-3-1-2-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRKJJPPUVEYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C(=CC(=C2)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (44 mg, 1.1 mmol, 60% oil dispersion) in THF (4 mL), stirred at 0° C., was added a solution of pyrazole (72 mg, 1.05 mmol) in THF (1 mL). The resulting mixture was stirred at 0° C. for 5 minutes and a solution of 5-bromo-1,3-difluoro-2-nitro-benzene (238 mg, 1 mmol) in THF (1 mL) was added. The mixture was stirred at room temperature for 1 hour, quenched by addition of water (1 mL), then partitioned between water (20 mL) and ethyl acetate (50 mL). The organic layer was washed with brine, dried (MgSO4), and concentrated in vacuo. The residue was purified by column chromatography over silica gel eluted with ethyl acetate:hexanes (1:6), to afford 240 mg (86%) of the title compound. 1H NMR (CDCl3) δ 6.55 (t, 1H), 7.45 (d, 1H), 7.60 (s, 1H), 7.80 (m, 2H). MS M+1 287, M+1+2 289.
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
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solvent
Reaction Step One
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72 mg
Type
reactant
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Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
238 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

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